Hsd17B13-IN-5 -

Hsd17B13-IN-5

Catalog Number: EVT-15271016
CAS Number:
Molecular Formula: C26H15ClF4N4O3S
Molecular Weight: 574.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hsd17B13-IN-5 is a compound related to the enzyme 17-beta-hydroxysteroid dehydrogenase 13, which is implicated in lipid metabolism and associated with non-alcoholic fatty liver disease. This compound is part of a series of inhibitors designed to target the enzymatic activity of HSD17B13, aiming to provide therapeutic benefits in metabolic disorders.

Source

The compound Hsd17B13-IN-5 was identified through structure-based drug design efforts aimed at inhibiting the activity of HSD17B13. Research has shown that variants of this enzyme can influence the progression of liver diseases, making it a critical target for pharmaceutical development .

Classification

Hsd17B13-IN-5 falls under the category of small molecule inhibitors specifically targeting enzymes involved in steroid metabolism. It is classified as a selective inhibitor of HSD17B13, which plays a significant role in the regulation of lipid droplets and retinol metabolism in hepatocytes .

Synthesis Analysis

Methods

The synthesis of Hsd17B13-IN-5 involves several organic chemistry techniques, including:

  • Refluxing: The initial reaction typically involves refluxing key reactants to promote desired chemical transformations.
  • Purification: Following synthesis, compounds are purified using techniques such as chromatography to isolate the specific inhibitor from by-products.
  • Characterization: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical Details

The synthetic pathway may include multiple steps involving functional group modifications and coupling reactions. For instance, starting materials may undergo halogenation followed by nucleophilic substitution to introduce specific functional groups that enhance binding affinity to HSD17B13 .

Molecular Structure Analysis

Structure

The molecular structure of Hsd17B13-IN-5 can be represented by its chemical formula, which includes various functional groups that facilitate interaction with the enzyme's active site. The precise three-dimensional arrangement of atoms can be elucidated through X-ray crystallography or computational modeling.

Data

The compound's structural data is typically deposited in databases like the Protein Data Bank or PubChem, where it can be accessed for detailed analysis. For example, structural motifs may include aromatic rings and halogen substituents that contribute to its inhibitory properties .

Chemical Reactions Analysis

Reactions

Hsd17B13-IN-5 undergoes specific chemical reactions with the active site residues of HSD17B13. These interactions can be characterized as:

  • Binding Interactions: The inhibitor binds to the enzyme's active site, preventing substrate access.
  • Competitive Inhibition: It may act as a competitive inhibitor, where it competes with natural substrates for binding.

Technical Details

Kinetic studies typically assess the inhibitor's potency by measuring changes in enzyme activity in the presence of varying concentrations of Hsd17B13-IN-5. This data helps determine parameters such as the inhibition constant (Ki) and provides insights into the mechanism of action .

Mechanism of Action

Process

Hsd17B13-IN-5 functions by binding to the active site of HSD17B13, blocking its enzymatic activity. This inhibition results in altered lipid metabolism pathways within hepatocytes.

Data

Studies have shown that inhibition of HSD17B13 can lead to decreased lipid droplet accumulation and may influence pathways related to fatty acid oxidation and retinoid metabolism. The specific interactions at the molecular level can be elucidated through structural biology techniques .

Physical and Chemical Properties Analysis

Physical Properties

Hsd17B13-IN-5 exhibits specific physical properties such as:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under various pH conditions and temperatures is crucial for its efficacy.
  • Reactivity: Understanding how it reacts with other biological molecules helps predict its behavior in vivo.

Relevant data on these properties can often be found in chemical databases like PubChem or through experimental studies .

Applications

Scientific Uses

Hsd17B13-IN-5 is primarily explored for its potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease. By inhibiting HSD17B13, researchers aim to mitigate lipid accumulation in liver cells, thereby reducing the risk of progression to more severe liver conditions like steatosis or hepatocellular carcinoma.

Introduction to HSD17B13 as a Therapeutic Target in Metabolic Liver Disease

Role of HSD17B13 in NAFLD/NASH Pathogenesis

HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a hepatocyte-specific, lipid droplet (LD)-associated protein that plays a critical role in nonalcoholic fatty liver disease (NAFLD) and its inflammatory subtype, nonalcoholic steatohepatitis (NASH). Unlike other members of the 17β-HSD family involved in steroid metabolism, HSD17B13 localizes to the surface of hepatic lipid droplets and exhibits enzymatic activity toward lipid mediators including retinoids and pro-inflammatory eicosanoids [1] [6]. In human NAFLD livers, HSD17B13 expression is markedly upregulated and correlates with disease severity [4]. Mechanistically, HSD17B13 promotes hepatic steatosis by:

  • Stabilizing lipid droplets: Through protein-protein interactions that inhibit lipolysis and enhance LD biogenesis
  • Modulating retinol metabolism: Converting retinol to retinaldehyde, generating pro-inflammatory metabolites
  • Regulating phospholipid composition: Altering phosphatidylcholine/phosphatidylethanolamine ratios that affect LD membrane fluidity [1] [6]

Table 1: Biological Functions of HSD17B13 in Hepatocytes

Function CategorySpecific ActionsPathogenic Consequences
Lipid Droplet DynamicsLD stabilization, Inhibition of lipophagyIncreased steatosis
Enzymatic ActivitiesRetinol dehydrogenase, Estradiol metabolismPro-inflammatory mediator production
Lipid MetabolismDAG accumulation, Reduced PUFA-PCsLipotoxicity & ER stress

Genetic and Epidemiological Evidence Linking HSD17B13 to Chronic Liver Disease Progression

Human genetic studies provide compelling evidence for HSD17B13 as a modifier of chronic liver disease progression. The splice variant rs72613567 (HSD17B13-Δexon6) results in a truncated, catalytically inactive protein and demonstrates significant protective effects across diverse populations:

  • Risk reduction: 30-50% lower incidence of NASH, cirrhosis, and HCC in variant carriers [2] [7]
  • Ethnic variability: The protective TA allele frequency ranges from 5% in African to 34% in East Asian populations [2] [6]
  • Interaction with PNPLA3: Mitigates the pro-fibrotic effects of the PNPLA3-I148M variant, particularly in alcohol-associated and metabolic liver diseases [7] [10]

Longitudinal cohort studies of biopsy-proven NAFLD patients reveal that rs72613567 carriers exhibit slower fibrosis progression and 73% reduced liver-related complications over 7-year follow-up [7]. Similarly, the missense variant rs6834314 (A>G) associates with attenuated hepatocyte ballooning and improved albuminuria profiles in NAFLD patients [2].

Table 2: Protective HSD17B13 Genetic Variants in Liver Disease

VariantTypeFunctional EffectProtective AssociationsMajor Population Frequencies
rs72613567Splice variant (T>TA)Truncated inactive protein↓ NASH progression, ↓ Fibrosis, ↓ HCC34% (East Asia), 22% (Europe), 5% (Africa)
rs6834314Missense (A>G)Reduced enzymatic activity↓ Hepatocyte ballooning, ↓ AlbuminuriaCo-inherited with rs72613567

Rationale for Pharmacological Inhibition of HSD17B13 in Steatohepatitis

The human genetic evidence supporting HSD17B13 loss-of-function variants provides a strong pharmacological rationale for targeted inhibition:

  • Target validation: Recapitulates a natural human protective phenotype rather than murine models
  • Hepatocyte specificity: Minimizes off-target effects due to liver-restricted expression [4]
  • Multi-mechanistic protection: Impacts steatosis, inflammation, and fibrosis pathways simultaneously [6]
  • Unmet therapeutic need: Addresses the absence of FDA-approved NASH pharmacotherapies

Preclinical studies demonstrate that HSD17B13 inhibition produces superior effects to lifestyle interventions alone. In high-fat diet murine models, HSD17B13 knockdown reduced hepatic triglycerides by 58% without affecting body weight or adiposity, whereas diet modification alone provided only 22% reduction [3]. The therapeutic window appears favorable due to redundant enzymatic pathways for steroid metabolism in extrahepatic tissues [6].

Properties

Product Name

Hsd17B13-IN-5

IUPAC Name

5-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-2-(3-cyanophenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide

Molecular Formula

C26H15ClF4N4O3S

Molecular Weight

574.9 g/mol

InChI

InChI=1S/C26H15ClF4N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37)

InChI Key

LEYZKEOTRYTVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.